molecular formula C11H9NO3 B15209414 Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)- CAS No. 62668-57-9

Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)-

Cat. No.: B15209414
CAS No.: 62668-57-9
M. Wt: 203.19 g/mol
InChI Key: SIVRYYUZRJYOGN-UHFFFAOYSA-N
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Description

N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is a heterocyclic compound that belongs to the class of furans. It has the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is characterized by a benzamide group attached to a furan ring, which contains a keto group at the 5-position. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide typically involves the reaction of benzoyl chloride with 2,5-dihydrofuran-2-one in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The benzamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring and benzamide group may play a role in binding to enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is unique due to its specific combination of a furan ring with a benzamide group, which imparts distinct chemical and biological properties

Properties

CAS No.

62668-57-9

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-(5-oxo-2H-furan-2-yl)benzamide

InChI

InChI=1S/C11H9NO3/c13-10-7-6-9(15-10)12-11(14)8-4-2-1-3-5-8/h1-7,9H,(H,12,14)

InChI Key

SIVRYYUZRJYOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2C=CC(=O)O2

Origin of Product

United States

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